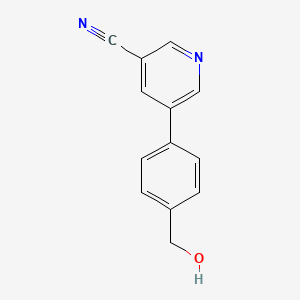

5-(4-(Hydroxymethyl)phenyl)nicotinonitrile

Description

Properties

Molecular Formula |

C13H10N2O |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

5-[4-(hydroxymethyl)phenyl]pyridine-3-carbonitrile |

InChI |

InChI=1S/C13H10N2O/c14-6-11-5-13(8-15-7-11)12-3-1-10(9-16)2-4-12/h1-5,7-8,16H,9H2 |

InChI Key |

KTGDRRHKXOFRSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CN=CC(=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Hydroxymethyl)phenyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of aryl aldehydes, methyl ketones, malononitrile, and ammonium acetate using tetrabutyl ammonium bromide as a catalyst in an aqueous medium . This method is efficient and environmentally friendly, providing high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Hydroxymethyl)phenyl)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of 5-(4-formylphenyl)nicotinonitrile or 5-(4-carboxyphenyl)nicotinonitrile.

Reduction: Formation of 5-(4-(aminomethyl)phenyl)nicotinonitrile.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a hydroxymethyl group attached to a phenyl ring and a nitrile group linked to a pyridine ring. Its chemical formula is . The presence of the hydroxymethyl group enhances its solubility and reactivity, making it suitable for various chemical reactions and biological interactions.

Chemistry

- Synthesis Intermediate : 5-(4-(Hydroxymethyl)phenyl)nicotinonitrile serves as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of more complex molecules, facilitating advancements in organic synthesis.

- Material Science : The compound is utilized in producing materials with specific optical and electronic properties, contributing to advancements in material science.

Biology

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes by binding to their active sites. This mechanism is crucial for its potential therapeutic effects, such as reducing inflammation or inhibiting cancer cell proliferation.

- Receptor Interaction : It may interact with various receptors, modulating signaling pathways involved in disease processes. This interaction suggests its candidacy for drug development targeting specific biological pathways .

Medicine

- Anticancer Properties : Derivatives of this compound have shown significant anticancer activity. Studies demonstrate its potential to induce apoptosis in cancer cells and inhibit their proliferation through disruption of critical signaling pathways.

- Anti-inflammatory and Antimicrobial Activities : The compound has been investigated for its anti-inflammatory and antimicrobial properties, further emphasizing its relevance in medicinal chemistry .

Case Study 1: Anticancer Activity

Research published in a peer-reviewed journal highlighted the efficacy of this compound derivatives in inhibiting the growth of various cancer cell lines. The study demonstrated that these derivatives could disrupt cellular signaling pathways critical for cancer cell survival, leading to increased apoptosis rates.

Case Study 2: Enzyme Inhibition

A study focused on the enzyme inhibition properties of this compound revealed that it effectively binds to specific enzymes involved in inflammatory processes. This binding prevents the enzymes from functioning normally, thereby reducing inflammation markers in vitro.

Mechanism of Action

The mechanism of action of 5-(4-(Hydroxymethyl)phenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the nitrile group can undergo metabolic transformations. These interactions and transformations contribute to the compound’s biological effects and potential therapeutic applications.

Comparison with Similar Compounds

Key Observations :

- Hydrophilicity : The hydroxymethyl group in the target compound contrasts with hydrophobic groups (e.g., Cl in or tosyl in ), which may influence pharmacokinetics.

- Biological Activity: Antiviral nicotinonitriles (e.g., 11c, 11d) target TMV and HSV-1, whereas anticancer derivatives (e.g., 5g, 8) inhibit tyrosine kinase and induce apoptosis .

2.4 Physicochemical Properties

- Solubility : Hydroxymethyl and sugar-like groups (e.g., 11c) improve water solubility compared to halogenated (e.g., ) or sulfonated derivatives (e.g., ).

- Stability : Electron-withdrawing groups (e.g., Cl in ) may increase stability under acidic conditions, whereas hydroxymethyl could enhance susceptibility to oxidation.

Biological Activity

5-(4-(Hydroxymethyl)phenyl)nicotinonitrile is a compound that belongs to the class of nicotinonitriles, which have garnered attention due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a hydroxymethyl group attached to a phenyl ring, which is further linked to a nicotinonitrile moiety. The presence of these functional groups contributes to its unique chemical reactivity and biological properties.

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, thus preventing their normal function. This inhibition can lead to therapeutic effects such as reduced inflammation and inhibition of cancer cell proliferation.

- Target Interaction : Research indicates that nicotinonitrile derivatives, including this compound, may interact with various molecular targets such as sphingosine 1-phosphate lyase and adenosine receptors, contributing to their pharmacological effects .

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of this compound:

- Antibacterial Effects : The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it showed minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 22.9 µM against various bacterial strains including Bacillus subtilis and Escherichia coli .

- Antifungal Properties : In addition to its antibacterial effects, this compound also exhibited antifungal activity against strains like Candida albicans, with MIC values reported in the range of 16.69 µM to 78.23 µM .

Anticancer Activity

The anticancer potential of nicotinonitrile derivatives has been explored extensively:

- Cell Line Studies : In vitro studies have shown that compounds similar to this compound exhibit moderate antiproliferative activity against various cancer cell lines including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cells. The IC50 values for these activities were notably low, indicating a strong potential for therapeutic application .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several nicotinonitrile derivatives, including this compound. Results indicated that the compound effectively inhibited bacterial growth with varying degrees of potency across different strains. The study provided detailed MIC values and zones of inhibition, supporting the compound's use as a potential antimicrobial agent .

Case Study 2: Anticancer Activity

Another research project focused on the anticancer properties of this class of compounds. It was found that this compound significantly inhibited cell proliferation in cultured cancer cells, demonstrating its potential as an anticancer drug candidate. The study included extensive data on cell viability assays and molecular docking studies that elucidated the binding interactions between the compound and target proteins involved in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.